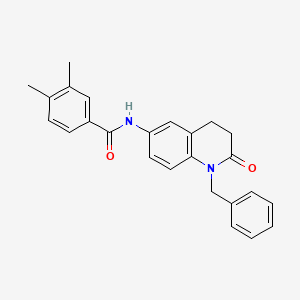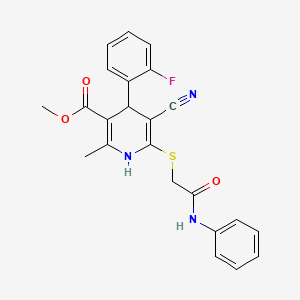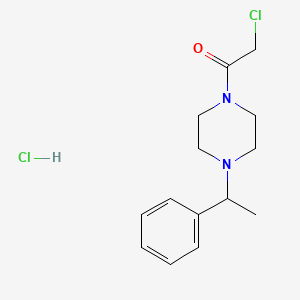
1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroacetyl group and a phenylethyl group attached to the piperazine ring
科学的研究の応用
1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modulation of biological pathways and receptor interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride typically involves the reaction of 1-phenylethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The chloroacetyl group can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
- Substitution reactions can yield various substituted piperazine derivatives.
- Oxidation reactions can produce ketones or alcohols.
- Reduction reactions can result in the formation of alcohols or amines.
作用機序
The mechanism of action of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
類似化合物との比較
1-(Chloroacetyl)piperazine hydrochloride: Lacks the phenylethyl group, which may affect its binding affinity and specificity.
4-(1-Phenylethyl)piperazine hydrochloride: Lacks the chloroacetyl group, which may reduce its reactivity with nucleophiles.
1-(Bromoacetyl)-4-(1-phenylethyl)piperazine hydrochloride: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may alter its reactivity and biological activity.
Uniqueness: 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is unique due to the presence of both the chloroacetyl and phenylethyl groups. This combination of functional groups provides a balance of reactivity and binding affinity, making it a versatile compound for various scientific applications.
特性
IUPAC Name |
2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15;/h2-6,12H,7-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGWESEOOOUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
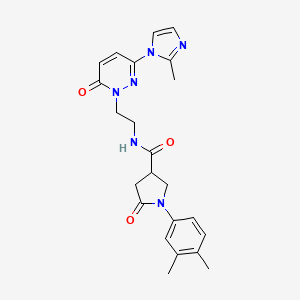
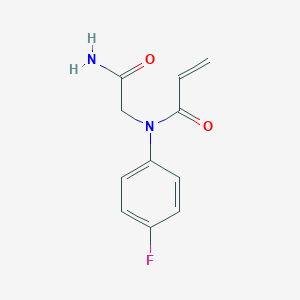
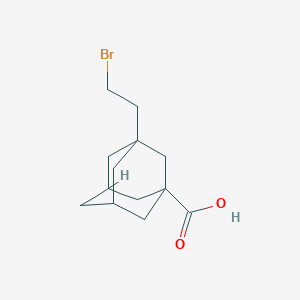
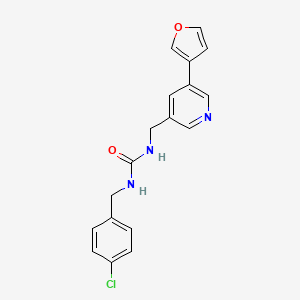
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)
![1-chlorospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2919022.png)
![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)
![N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2919024.png)
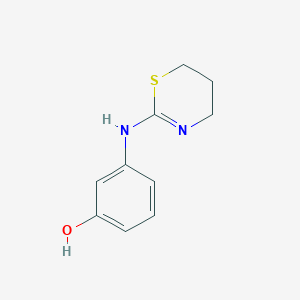
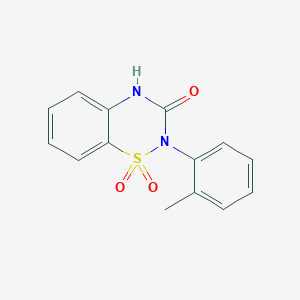

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)
